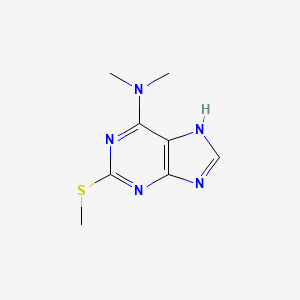
Purine, 6-dimethylamino-2-methylthio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(methylthio)-9H-purin-6-amine is a chemical compound with a complex structure that includes a purine ring system
Vorbereitungsmethoden
The synthesis of N,N-Dimethyl-2-(methylthio)-9H-purin-6-amine involves several steps. One common method includes the reaction of a purine derivative with dimethylamine and a methylthio group donor under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
N,N-Dimethyl-2-(methylthio)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-(methylthio)-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-(methylthio)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, leading to its biological effects. Detailed studies are required to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-2-(methylthio)-9H-purin-6-amine can be compared with other similar compounds, such as:
- N,N-Dimethyl-2-(methylthio)aniline
- N,N-Dimethylphenethylamine
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of N,N-Dimethyl-2-(methylthio)-9H-purin-6-amine lies in its purine ring system and the specific combination of functional groups .
Eigenschaften
CAS-Nummer |
1681-11-4 |
|---|---|
Molekularformel |
C8H11N5S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine |
InChI |
InChI=1S/C8H11N5S/c1-13(2)7-5-6(10-4-9-5)11-8(12-7)14-3/h4H,1-3H3,(H,9,10,11,12) |
InChI-Schlüssel |
XTAILPVSOIQFHP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC2=C1NC=N2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate](/img/structure/B12935247.png)

![8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12935255.png)
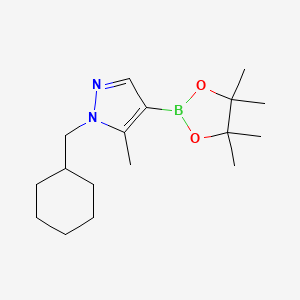


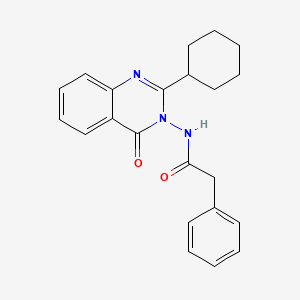

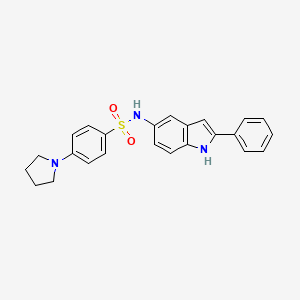

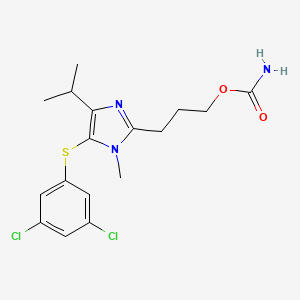
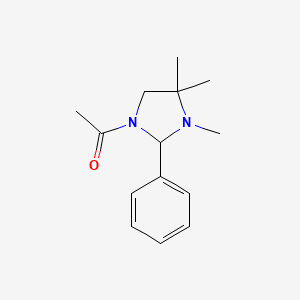
![2H-Imidazo[4,5-f][1,3]benzoxazole](/img/structure/B12935313.png)
![4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12935320.png)
